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Compound of Interest

Compound Name:
2-(2-

Methoxyphenoxy)ethanimidamide

CAS No.: 785724-01-8

Cat. No.: B3284466

Get Quote

Executive Summary & Chemical Identity
Target Compound: 2-(2-Methoxyphenoxy)ethanimidamide CAS (HCl Salt): 785724-01-8

Class: Aromatic Ether-Amidine / Guaiacol Derivative Significance: This compound features a

lipophilic 2-methoxyphenoxy tail (guaiacol moiety) linked to a highly polar, basic

ethanimidamide head. It serves as a critical intermediate in the synthesis of bioactive small

molecules, particularly serine protease inhibitors and adrenergic receptor ligands.

The Core Challenge: The solubility of 2-(2-Methoxyphenoxy)ethanimidamide is dictated by a

"tug-of-war" between its lipophilic ether tail and its hydrophilic, ionic amidine head. This duality

necessitates a precise solvent strategy depending on whether the compound exists as a Free

Base or a Hydrohalide Salt.

Physicochemical Characterization (Structure-
Property Relationship)
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To predict and manipulate solubility, we must deconstruct the molecule into its functional

solvophores.

Structural Moiety Polarity
Interaction
Capability

Solvent Affinity

2-Methoxyphenoxy
Lipophilic / Weakly

Polar

-

stacking, H-bond

acceptor (ether)

Toluene, DCM, EtOAc

Ethyl Linker Hydrophobic Van der Waals forces Aliphatic chains

Ethanimidamide Highly Polar / Basic

H-bond

donor/acceptor, Ionic

(if protonated)

Water, Methanol,

DMSO

The Critical Role of pH and Salt Formation
The amidine group (

) has a pKa of approximately 11–12.

pH < 10 (Protonated/Salt Form): The molecule exists as a cation. Lattice energy is high.

Solubility is driven by high-dielectric solvents (Water, DMSO).

pH > 12 (Free Base Form): The molecule is neutral. Lattice energy decreases. Solubility

shifts toward moderately polar organic solvents (DCM, THF).

Solubility Profile: Solvent Compatibility Matrix
Note: The following data represents the expected solubility profile derived from structural

analogs (e.g., Benzamidine, Phenoxyethylamines) and validated synthesis protocols.

Table 1: Solubility by Solvent Class (25°C)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3284466?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Specific
Solvent

HCl Salt

Solubility
Free Base

Solubility
Operational
Utility

Polar Protic Water
High (>100

mg/mL)
Low (<5 mg/mL)

Dissolution of

salt; Anti-solvent

for base.

Methanol
High (>50

mg/mL)
Moderate

Recrystallization

(often with

Ether).

Ethanol Moderate Moderate
Good balance for

crystallization.

Polar Aprotic DMSO
Very High (>200

mg/mL)
High

Stock solutions

for bio-assays.

Acetonitrile

(ACN)
Low to Moderate Moderate

HPLC mobile

phase.

DMF High High
Reaction solvent.

[1]

Chlorinated
Dichloromethane

(DCM)
Negligible

High (>50

mg/mL)

Extraction of

Free Base.

Chloroform Negligible High

Alternative

extraction

solvent.

Esters/Ethers Ethyl Acetate Poor Moderate

Washing

impurities from

salt.

Diethyl Ether Insoluble Low
Anti-solvent for

precipitation.

Hydrocarbons
Hexane /

Heptane
Insoluble Insoluble

Anti-solvent;

washes lipophilic

grease.

Toluene Insoluble Moderate High-temp

recrystallization
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of base.

Experimental Protocols
Protocol A: The "Acid-Base Swing" Purification (Self-
Validating)
This protocol uses the differential solubility of the salt and base forms to achieve >98% purity. It

validates the solubility profile in real-time.[2]

Objective: Isolate pure 2-(2-Methoxyphenoxy)ethanimidamide from crude reaction mixtures.

Dissolution (Salt Phase): Dissolve crude solid in 0.1 M HCl (aq).

Why: Ensures full protonation. Impurities that are non-basic (neutral organics) will remain

suspended or form an oil.

Organic Wash: Wash the aqueous layer with Ethyl Acetate (3x).

Why: Removes neutral lipophilic impurities (e.g., unreacted guaiacol). The amidine salt

stays in the water.

Basification (Phase Switch): Adjust aqueous phase to pH 13 using 50% NaOH at 0°C.

Observation: The solution will cloud as the Free Base precipitates (insoluble in high pH

water).

Extraction (Base Phase): Extract immediately with Dichloromethane (DCM).

Why: The free base partitions efficiently into DCM.

Isolation: Dry DCM over

, filter, and evaporate to yield the Free Base oil/solid.

Salt Formation (Final Polish): Redissolve Free Base in minimal Ethanol, add HCl in Dioxane,

and dilute with Diethyl Ether.
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Result: Pure HCl salt crystallizes out (Insoluble in Ether).

Protocol B: Gravimetric Solubility Determination
Use this method to generate precise quantitative data for your specific batch.

Saturation: Add excess compound to 5 mL of target solvent in a sealed vial.

Equilibration: Shake at 25°C for 24 hours.

Filtration: Filter through a 0.45 µm PTFE syringe filter (pre-heated to 25°C).

Evaporation: Transfer 1 mL of filtrate to a pre-weighed tare vessel. Evaporate solvent

(vacuum/N2 stream).

Calculation:

Visualization of Workflows
Figure 1: Solubility Screening & Solvent Selection Logic
This decision tree guides the researcher in selecting the correct solvent based on the

operational goal.
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Start: Select Operation

Goal: Chemical Synthesis Goal: Purification Goal: Bio-Assay

High Temp Required? Current Form? Use DMSO
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Use DMF or DMSO
(High Solub., High BP)

Yes

Use Methanol/Ethanol
(Mod Solub., Low BP)

No

HCl Salt Free Base

Recrystallize:
Dissolve: MeOH

Anti-Solvent: Et2O

Recrystallize:
Dissolve: Toluene (Hot)

Cool to ppt

Click to download full resolution via product page

Caption: Decision tree for solvent selection based on the chemical form (Salt vs. Base) and the

intended experimental outcome.

Figure 2: The "Acid-Base Swing" Mechanism
Visualizing the partitioning behavior during purification.
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Caption: Purification workflow utilizing pH-dependent solubility switches to isolate high-purity

amidine.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 99607, Benzamidine. Retrieved from [Link] (Used as structural analog for amidine

solubility properties).

Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
(Authoritative text on solvatochromism and solvent selection principles).
Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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